

# 195Pt ssNMR Technical Support Center: Managing Large Chemical Shift Anisotropy

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## Compound of Interest

Compound Name: *Platinum-195*

Cat. No.: *B083798*

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Welcome to the technical support center for solid-state Nuclear Magnetic Resonance (ssNMR) of 195Pt. This resource is designed for researchers, scientists, and drug development professionals who are working with platinum-containing compounds and facing the challenges associated with the large chemical shift anisotropy (CSA) of the 195Pt nucleus. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

## Frequently Asked Questions (FAQs)

**Q1:** What is chemical shift anisotropy (CSA) and why is it so large for 195Pt?

**A1:** Chemical shift anisotropy (CSA) is the orientation-dependence of the nuclear magnetic shielding, which in turn affects the chemical shift.<sup>[1]</sup> In a solid sample, molecules are generally fixed in various orientations with respect to the external magnetic field. This results in a range of chemical shifts for the same nucleus in different crystallites, leading to a broad powder pattern rather than a sharp peak. For 195Pt, the CSA is particularly large due to its high atomic number and the significant influence of relativistic effects on the electron distribution around the nucleus.<sup>[2]</sup> The large electron density and the nature of its chemical bonds, especially in square planar Pt(II) complexes, contribute to a very large and anisotropic shielding tensor.<sup>[3]</sup> This anisotropy can span several thousand parts-per-million (ppm).<sup>[3]</sup>

**Q2:** How does the large CSA of 195Pt affect ssNMR spectra?

A2: The large CSA of  $^{195}\text{Pt}$  is a primary cause of extremely broad spectral lines in ssNMR.<sup>[4]</sup> <sup>[5]</sup> This significant line broadening leads to several experimental challenges:

- Low Signal-to-Noise Ratio (SNR): The signal intensity is spread over a wide frequency range, making it difficult to distinguish the signal from the baseline noise.<sup>[5]</sup><sup>[6]</sup>
- Loss of Resolution: Broad lines can obscure subtle differences in the chemical environment of platinum atoms, making it difficult to resolve distinct Pt sites.
- Long Acquisition Times: To achieve an acceptable SNR, very long experiment times are often required.

Q3: What are the primary ssNMR techniques to manage the large CSA in  $^{195}\text{Pt}$  NMR?

A3: Several techniques have been developed to overcome the challenges of large CSA in  $^{195}\text{Pt}$  ssNMR:

- Magic Angle Spinning (MAS): This is a standard technique where the sample is spun at a specific angle (the "magic angle,"  $\sim 54.74^\circ$ ) relative to the magnetic field.<sup>[7]</sup> MAS averages out the anisotropic interactions, including CSA, to a certain extent, resulting in narrower lines and the appearance of spinning sidebands.<sup>[7]</sup> For the very large CSA of  $^{195}\text{Pt}$ , very fast MAS rates are often required.<sup>[6]</sup><sup>[8]</sup>
- Indirect Detection Methods: These methods exploit the higher sensitivity of other nuclei (like  $^1\text{H}$  or  $^{31}\text{P}$ ) that are close to the  $^{195}\text{Pt}$  nucleus.<sup>[4]</sup><sup>[8]</sup><sup>[9]</sup> Techniques like Dipolar Heteronuclear Multiple Quantum Coherence (D-HMQC) and Resonance Echo Saturation Pulse Double Resonance (RESPDOR) are used to indirectly detect the  $^{195}\text{Pt}$  signal through the more sensitive nucleus, leading to a significant enhancement in sensitivity.<sup>[6]</sup><sup>[9]</sup>
- Carr-Purcell-Meiboom-Gill (CPMG) Pulse Sequence: The CPMG sequence is a spin-echo technique that can be used to acquire the full width of a broad powder pattern, even under static (non-spinning) conditions.<sup>[10]</sup><sup>[11]</sup><sup>[12]</sup> It is particularly useful for ultra-wideline spectra.
- Dynamic Nuclear Polarization (DNP): DNP can be used to dramatically enhance the signal intensity in ssNMR experiments by transferring polarization from electrons to nuclei.<sup>[4]</sup> This can be particularly beneficial for samples with low platinum concentrations or for acquiring spectra of very broad patterns.<sup>[13]</sup>

Q4: What are typical experimental parameters for  $^{195}\text{Pt}$  ssNMR?

A4: The optimal experimental parameters will depend on the specific platinum compound, the spectrometer, and the probe available. However, some general guidelines are provided in the table below.

Parameter	Typical Value/Range	Notes
Magnetic Field Strength	9.4 T and higher	Higher fields can increase spectral dispersion but also increase the CSA in Hz, which can be a challenge.
MAS Frequency	10 - 130 kHz	Fast MAS is generally preferred to average out the large CSA and move spinning sidebands away from the isotropic peak. <a href="#">[7]</a>
$^{195}\text{Pt}$ Pulse Lengths (90°/180°)	1 - 5 $\mu\text{s}$	Shorter pulses are needed to excite the entire broad powder pattern.
Recycle Delay	Highly variable (seconds to minutes)	Depends on the T1 relaxation time of $^{195}\text{Pt}$ , which can be very long.
Reference Compound	1.2 M $\text{Na}_2\text{PtCl}_6$ in $\text{D}_2\text{O}$	This is a commonly used reference for $^{195}\text{Pt}$ NMR. <a href="#">[14]</a>

Q5: What are the safety considerations when working with platinum compounds and performing  $^{195}\text{Pt}$  ssNMR?

A5: Standard laboratory safety protocols for handling chemical compounds should always be followed. Many platinum compounds are toxic or sensitizers. When performing ssNMR experiments, especially with conductive samples (e.g., high platinum loading on a support), there is a risk of probe arcing.[\[15\]](#) This can damage the NMR probe. It is important to carefully monitor the probe tuning and matching and to use moderate radiofrequency (RF) power, especially during initial setup.[\[15\]](#)

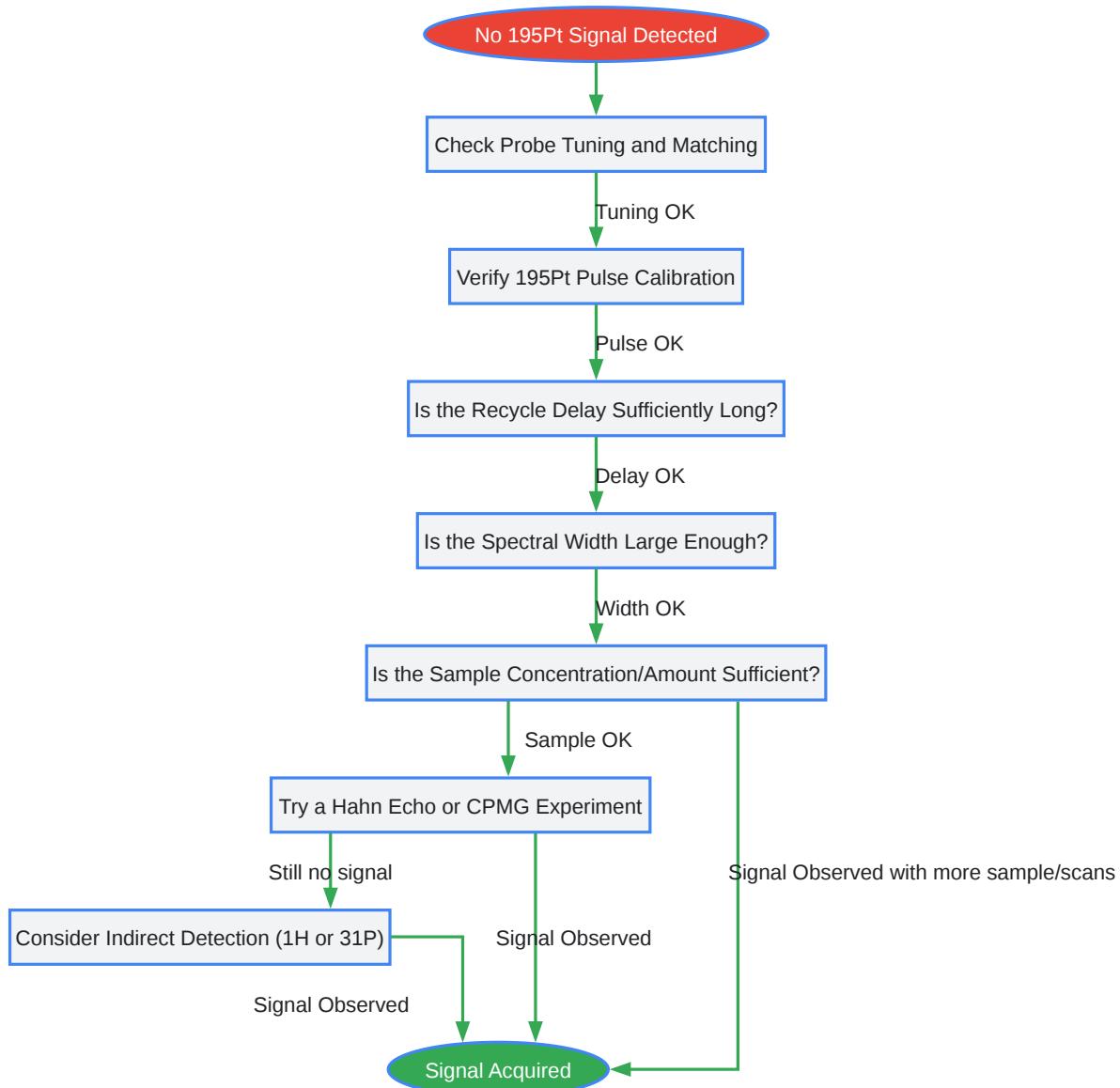
## Troubleshooting Guides

Problem: My  $^{195}\text{Pt}$  ssNMR signal is too broad to be useful.

- Question: I've acquired a  $^{195}\text{Pt}$  ssNMR spectrum, but the signal is just a broad, featureless hump. How can I improve the resolution?
- Answer:
  - Increase Magic Angle Spinning (MAS) Speed: The most direct way to reduce the broadening from CSA is to spin the sample faster.[\[16\]](#) If you are using a low spinning speed, try increasing it significantly.
  - Use a Higher Magnetic Field: While this increases the CSA in Hertz, it also increases the chemical shift dispersion, which might help to resolve different sites if the broadening is not too severe.
  - Employ Advanced Pulse Sequences: If simple MAS is insufficient, consider using techniques that are specifically designed for broad lines. For static samples, a Carr-Purcell-Meiboom-Gill (CPMG) experiment can be very effective at acquiring the full powder pattern.[\[10\]](#)
  - Consider Indirect Detection: If your sample contains protons or phosphorus nuclei near the platinum, using a  $^1\text{H}$ - or  $^{31}\text{P}$ -detected experiment like D-HMQC can provide much better resolution and sensitivity.[\[6\]](#)[\[8\]](#)[\[9\]](#)

Problem: I am not getting any signal in my  $^{195}\text{Pt}$  ssNMR experiment.

- Question: I've set up my experiment, but I don't see any  $^{195}\text{Pt}$  signal. What should I check?
- Answer: Follow this troubleshooting workflow:

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Troubleshooting workflow for a missing 195Pt ssNMR signal.

- Probe Tuning and Matching: Ensure the probe is correctly tuned to the  $^{195}\text{Pt}$  frequency. Mismatched tuning can lead to a significant loss of signal.
- Pulse Calibration: Verify your  $90^\circ$  pulse length. An incorrect pulse length will lead to inefficient excitation.
- Recycle Delay:  $^{195}\text{Pt}$  can have very long T1 relaxation times. If the recycle delay is too short, the nucleus will not have fully relaxed, leading to signal saturation and loss. Try increasing the recycle delay.
- Spectral Width: The CSA of  $^{195}\text{Pt}$  can be enormous. Make sure your spectral width is wide enough to encompass the entire powder pattern.
- Sample Concentration: For samples with low platinum content, direct detection may be very challenging.<sup>[4][5]</sup> Consider increasing the number of scans or using a sensitivity-enhancement technique.
- Use a Spin Echo: A simple Hahn echo experiment can help to refocus dephasing due to magnetic field inhomogeneity and can be a more robust way to find a signal initially. The CPMG pulse sequence is an extension of this that is even more sensitive for broad lines.  
[\[10\]](#)

Problem: My spinning sidebands are overlapping with my isotropic peaks.

- Question: I am running a MAS experiment, but the spinning sidebands are complicating the spectrum and overlapping with the peaks of interest. How can I manage this?
- Answer:
  - Increase the MAS Rate: The separation between spinning sidebands is equal to the MAS frequency.<sup>[7]</sup> Increasing the spinning rate will push the sidebands further apart, potentially moving them out of the region of interest.
  - Use Sideband Suppression Pulse Sequences: There are specific pulse sequences designed to suppress the intensity of spinning sidebands.

- Vary the MAS Rate: Acquiring spectra at two different MAS rates can help you identify the true isotropic peaks, as their positions will not change, while the sidebands will shift.
- Data Analysis: The intensity pattern of the spinning sidebands contains information about the CSA tensor. You can use simulation software to fit the sideband manifold and extract the CSA parameters, which can help in assigning the isotropic peak.

## Experimental Protocols

### Protocol 1: Basic 195Pt Magic Angle Spinning (MAS) Experiment

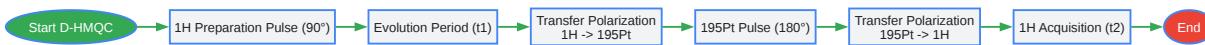
This protocol outlines a basic direct-excitation MAS experiment for a sample with a relatively high concentration of platinum.

- Sample Preparation: Pack the solid sample into an appropriate MAS rotor.
- Spectrometer Setup:
  - Insert the sample into the probe and ensure it is spinning at the desired rate (e.g., 40-60 kHz).
  - Tune and match the probe for the 195Pt frequency.
- Pulse Program: Use a simple one-pulse (zg) sequence or a Hahn echo sequence.
- Acquisition Parameters:
  - Set the 195Pt 90° pulse length (typically a few microseconds).
  - Set a wide spectral width (e.g., 1-2 MHz) to ensure the entire pattern is covered.
  - Start with a conservative recycle delay (e.g., 60 s) and adjust based on the measured T1.
  - Acquire a sufficient number of scans to achieve a good SNR.
- Processing:
  - Apply an appropriate line broadening (e.g., exponential multiplication).

- Fourier transform the FID.
- Phase the spectrum.
- Reference the spectrum to the known chemical shift of a standard like Na<sub>2</sub>PtCl<sub>6</sub>.

### Protocol 2: 1H-detected 195Pt D-HMQC Experiment

This protocol is for enhancing the sensitivity of 195Pt detection through nearby protons.



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A simplified workflow for a D-HMQC experiment.

- Sample and Spectrometer Setup: As in Protocol 1, with the addition of tuning the probe for the 1H frequency as well.
- Pulse Program: Select a D-HMQC pulse sequence.
- Parameter Optimization:
  - Calibrate the 1H and 195Pt 90° pulse lengths.
  - Optimize the contact time for the cross-polarization steps to ensure efficient magnetization transfer.
  - Set the number of increments in the indirect (t1) dimension to achieve the desired resolution in the 195Pt dimension.
- Acquisition: The experiment will acquire a 2D dataset with the 1H spectrum in the direct dimension and the 195Pt spectrum in the indirect dimension.
- Processing: A 2D Fourier transform is applied to the data. The projection of the 2D spectrum onto the indirect dimension will give the high-resolution 195Pt spectrum.

## Data Presentation

Table 1: Representative  $^{195}\text{Pt}$  Chemical Shift Anisotropy (CSA) Parameters for Different Platinum Environments

Compound/ Environment	Oxidation State	Geometry	Isotropic Shift ( $\delta_{\text{iso}}$ , ppm)	Span ( $\Omega$ , ppm)	Skew ( $\kappa$ )
Pt(acac) <sub>2</sub>	Pt(II)	Square Planar	-2760	8975	-0.96
Cisplatin	Pt(II)	Square Planar	-1834	8975	-0.96
Pt(0) complexes	Pt(0)	Trigonal/Tetra hedral	~ -6450	Varies	Varies
Pt(IV) complexes	Pt(IV)	Octahedral	Positive values	< 2000	Varies

Note: These values are approximate and can vary depending on the specific ligands and solid-state packing. The span ( $\Omega$ ) is defined as  $\delta_{11} - \delta_{33}$ , and the skew ( $\kappa$ ) is  $3(\delta_{22} - \delta_{\text{iso}})/\Omega$ .<sup>[11]</sup> A large span is indicative of a highly anisotropic electronic environment.<sup>[3]</sup>

This technical support center provides a starting point for addressing the common issues encountered in  $^{195}\text{Pt}$  ssNMR. For more in-depth information, consulting the primary literature is highly recommended.

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